

Synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**: An Application Note and Protocol

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>tert-Butyl (2,3-dihydroxypropyl)carbamate</i> |
| Cat. No.: | B163539 |

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Abstract

This document provides a detailed protocol for the synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**, a valuable intermediate in drug development and organic synthesis. The synthesis involves the protection of the primary amine of 3-amino-1,2-propanediol using di-*tert*-butyl dicarbonate (Boc_2O) under basic conditions. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

tert-Butyl (2,3-dihydroxypropyl)carbamate is a carbamate-protected diol that serves as a versatile building block in the synthesis of various pharmaceutical and biologically active molecules. The presence of the diol functionality allows for further chemical modifications, while the *tert*-butyloxycarbonyl (Boc) protecting group offers a stable yet easily removable mask for the primary amine. The synthesis described herein is a straightforward and efficient method for the preparation of this compound, utilizing common laboratory reagents and techniques.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**.

| Parameter | Value | Reference |
|--|---|-----------|
| Starting Material | 3-Amino-1,2-propanediol | [1] |
| Reagent | Di-tert-butyl dicarbonate (Boc ₂ O) | [1] |
| Solvent | tert-Butanol and 1 M NaOH (aq) | [1] |
| Reaction Time | 5 hours | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Yield | Quantitative (approx. 6.3 g from 3 g starting material) | [1] |
| Purity | Not explicitly stated, but NMR confirms structure | [1] |
| Melting Point | 60-63 °C | [2] |
| Molecular Weight | 191.22 g/mol | |
| ¹ H NMR (500 MHz, CDCl ₃) | δ 1.45 (s, 9H), 2.68-2.71 (br, 1H), 2.75-2.81 (br, 1H), 3.20 (dd, 2H), 3.63 (dd, 2H), 3.71 (m, 1H), 4.91 (br, 1H) | [1] |

Experimental Protocol

This protocol details the synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate** from 3-amino-1,2-propanediol.

Materials:

- 3-Amino-1,2-propanediol (3 g, 32.93 mmol)
- Di-tert-butyl dicarbonate (7.19 g, 32.93 mmol)

- tert-Butanol (40 mL)
- 1 M Sodium Hydroxide (NaOH) solution (20 mL)
- 1 M Hydrochloric Acid (HCl) solution
- Ethyl acetate
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3 g (32.93 mmol) of 3-amino-1,2-propanediol in a mixture of 20 mL of tert-butanol and 20 mL of 1 M NaOH solution.[1]
- Addition of Boc Anhydride: Prepare a solution of 7.19 g (32.93 mmol) of di-tert-butyl dicarbonate in 20 mL of tert-butanol. Slowly add this solution to the stirred reaction mixture, which is cooled in an ice bath.[1]
- Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 5 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[1]
- Work-up:

- Concentrate the reaction mixture under reduced pressure using a rotary evaporator with a water bath at 50 °C to remove the tert-butanol.[1]
- Neutralize the remaining aqueous solution with 1 M HCl solution.[1]
- Perform a liquid-liquid extraction of the neutralized solution with ethyl acetate. Repeat the extraction three times.[1]
- Combine the organic layers and wash with a saturated aqueous sodium chloride solution. [1]
- Dry the organic phase over anhydrous magnesium sulfate.[1]
- Isolation of Product: Filter off the drying agent and concentrate the organic phase under reduced pressure with a water bath at 40 °C to yield the final product, tert-Butyl N-(2,3-dihydroxypropyl)carbamate.[1] A quantitative yield of approximately 6.3 g is expected.[1]
- Characterization: Confirm the structure of the product using $^1\text{H-NMR}$ spectroscopy.[1] The expected $^1\text{H-NMR}$ (500 MHz, CDCl_3) chemical shifts are: δ 1.45 (s, 9H), 2.68-2.71 (br, 1H), 2.75-2.81 (br, 1H), 3.20 (dd, 2H), 3.63 (dd, 2H), 3.71 (m, 1H), 4.91 (br, 1H).[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**.



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Caption: Synthesis workflow for **tert-Butyl (2,3-dihydroxypropyl)carbamate**.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**. The procedure is well-suited for laboratory-scale preparations and utilizes readily available starting materials and reagents. The detailed experimental steps and characterization data will be beneficial for researchers in the fields of medicinal chemistry and organic synthesis.

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References

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